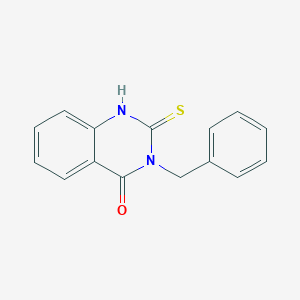

3-苄基-2-巯基-3H-喹唑啉-4-酮

货号 B078808

CAS 编号:

13906-05-3

分子量: 268.3 g/mol

InChI 键: PSPZHJCIFHRWNP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C15H12N2OS . It is a quinazolinone derivative, a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several steps. The yield of the synthesis process is around 83% . The process involves condensation reactions and the use of various reagents .Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-mercapto-3H-quinazolin-4-one includes a benzyl group attached to a quinazolinone core . The quinazolinone core contains a sulfur atom, which is a key feature of this class of compounds .Chemical Reactions Analysis

3-Benzyl-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions. For instance, it can act as a dihydrofolate reductase (DHFR) inhibitor . It can also undergo condensation reactions with substituted aroyl chloride to yield thioesters .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one include a molecular weight of 268.3 g/mol, a density of 1.4±0.1 g/cm3, and a boiling point of 441.6±38.0 °C at 760 mmHg . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 3-Benzyl-2-mercapto-3H-quinazolin-4-one has been found to exhibit potent in vitro antimicrobial activity . It has been tested against various Gram-negative and Gram-positive bacteria .

- Methods of Application : The compound is synthesized and then tested for its antimicrobial activity against various bacterial strains . The specific experimental procedures and technical details would depend on the particular study.

- Results : Among the prepared products, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one was found to exhibit the most potent in vitro anti-microbial activity with MICs of 25.6 ± 0.5, 24.3 ± 0.4, 30.1 ± 0.6, and 25.1 ± 0.5 µg/mL against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa and Esherichia coli, respectively .

Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 3-Benzyl-2-mercapto-3H-quinazolin-4-one has also been found to exhibit antifungal activity .

- Methods of Application : Similar to the antimicrobial activity, the compound is synthesized and then tested for its antifungal activity against various fungal strains .

- Results : Compound 3a was found to exhibit the most potent in vitro anti-fungal activity with MICs of 18.3 ± 0.6, 23.1 ± 0.4, and 26.1 ± 0. 5 µg/mL against Aspergillus fumigatus, Saccharomyces cervevisiae, and Candida albicans, respectively .

Antioxidant Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolin-4-ones, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, are known for their wide range of biological activities, and phenolic compounds display an important antioxidant effect .

- Methods of Application : The compound is synthesized and then tested for its antioxidant activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : Some compounds, especially the ortho diphenolic ones, exerted a stronger antioxidant effect than ascorbic acid and Trolox .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities such as anticancer .

- Methods of Application : The compound is synthesized and then tested for its anticancer activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of cancer cells used in the experiment .

Antitubercular Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Compounds containing 3-aryl-2-mercaptoquinazolin-4(3H)-one scaffold were reported to possess a wide range of bioactivities such as antitubercular .

- Methods of Application : The compound is synthesized and then tested for its antitubercular activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of tuberculosis bacteria used in the experiment .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 3-Benzyl-2-mercapto-3H-quinazolin-4-one has been found to exhibit anti-inflammatory activity .

- Methods of Application : The compound is synthesized and then tested for its anti-inflammatory activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of inflammation model used in the experiment .

Anticonvulsant Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives, including 3-Benzyl-2-mercapto-3H-quinazolin-4-one, have been reported to possess anticonvulsant activities .

- Methods of Application : The compound is synthesized and then tested for its anticonvulsant activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of convulsion model used in the experiment .

Diuretic Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives have been reported to possess diuretic activities .

- Methods of Application : The compound is synthesized and then tested for its diuretic activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of diuretic model used in the experiment .

Antihypertensive Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives have been reported to possess antihypertensive activities .

- Methods of Application : The compound is synthesized and then tested for its antihypertensive activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of hypertension model used in the experiment .

Anti-Parkinsonism Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives have been reported to possess anti-Parkinsonism activities .

- Methods of Application : The compound is synthesized and then tested for its anti-Parkinsonism activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of Parkinsonism model used in the experiment .

Analgesic Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives have been reported to possess analgesic activities .

- Methods of Application : The compound is synthesized and then tested for its analgesic activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of pain model used in the experiment .

Anti-HIV Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolinone derivatives have been reported to possess anti-HIV activities .

- Methods of Application : The compound is synthesized and then tested for its anti-HIV activity . The specific experimental procedures and technical details would depend on the particular study.

- Results : The results would vary depending on the specific study and the type of HIV model used in the experiment .

未来方向

属性

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

CAS RN |

13906-05-3 | |

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)